[(3-Bromo-4-methylphenyl)methyl](ethyl)methylamine
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Overview
Description
(3-Bromo-4-methylphenyl)methylmethylamine is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-4-methylbenzyl chloride and ethylmethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-methylbenzyl chloride is reacted with ethylmethylamine in the presence of the base, leading to the formation of (3-Bromo-4-methylphenyl)methylmethylamine.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group into a secondary or tertiary amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: (3-Hydroxy-4-methylphenyl)methylmethylamine.
Oxidation: (3-Bromo-4-formylphenyl)methylmethylamine.
Reduction: (3-Methylphenyl)methylmethylamine.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Drug Development: Potential precursor for pharmaceuticals targeting neurological disorders.
Industry
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its amine group, which can form hydrogen bonds and interact with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-methylphenyl)methylmethylamine
- (3-Fluoro-4-methylphenyl)methylmethylamine
- (3-Iodo-4-methylphenyl)methylmethylamine
Uniqueness
(3-Bromo-4-methylphenyl)methylmethylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C11H16BrN |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)8-10-6-5-9(2)11(12)7-10/h5-7H,4,8H2,1-3H3 |
InChI Key |
DJOIIULYCLEXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC(=C(C=C1)C)Br |
Origin of Product |
United States |
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